Bromoacetamido-PEG5-azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

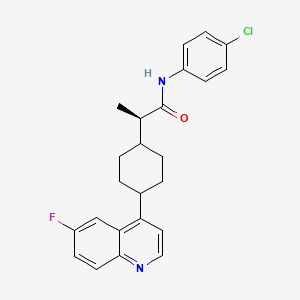

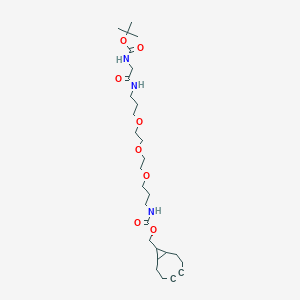

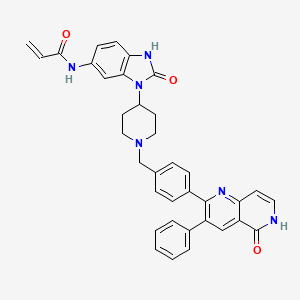

Bromoacetamido-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Bromoacetamido-PEG5-azide can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG5-azide is C14H27BrN4O6 . Its exact mass is 426.11 and its molecular weight is 427.300 .Chemical Reactions Analysis

The bromide (Br) in Bromoacetamido-PEG5-azide is a very good leaving group for nucleophilic substitution . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Wissenschaftliche Forschungsanwendungen

PET Imaging : A study by Kim et al. (2015) discusses the use of cRGD-PEG5-ADIBOT-F, a derivative in the series of fluorine-substituted monomeric and dimeric cRGD peptides, for positron emission tomography (PET) imaging. This compound, prepared by strain-promoted alkyne azide cycloaddition (SPAAC) reaction, demonstrated high binding affinity and was effective in tumor visualization with good contrast in in vivo studies.

Amphiphilic Polymer Co-Networks : Zhou et al. (2014) in their paper published in RSC Advances, describe the synthesis of linear polystyrene with bromo end groups, which were transformed into azido moieties. This was then reacted with mono- and dialkynyl-terminated PEG via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), leading to the formation of well-defined PS–PEG amphiphilic copolymers and polymeric co-networks (Zhou et al., 2014).

Synthesis of Reactive Nucleoside Derivatives : Elliott et al. (1987) in the Journal of Medicinal Chemistry synthesized 5'-(Bromoacetamido)-2',5'-dideoxyuridine and derivatives as potential inhibitors of enzymes metabolizing pyrimidine nucleosides, showing activity in leukemia cells and inhibiting DNA synthesis (Elliott et al., 1987).

Heterobifunctional PEG Synthesis : Mahou and Wandrey (2012) discuss synthesizing heterobifunctional PEG containing azide, among other groups. This PEG derivative particularly supports the development of materials for biomedical applications, including grafting to reinforce physical hydrogels (Mahou & Wandrey, 2012).

Synthesis of Cross-Linkers for Biomaterials : Vanderhooft et al. (2007) developed homo-bifunctional PEG derivatives, including bromoacetamido PEG, as cross-linking agents for thiol-modified derivatives of hyaluronan. These compounds were used in biocompatible materials like synthetic extracellular matrix hydrogels (Vanderhooft et al., 2007).

Catalyst Synthesis : Du et al. (2008) synthesized a quaternary ammonium bromide functionalized PEG, which acted as an efficient and recyclable catalyst for the cycloaddition reaction of aziridines to CO2, producing 5-aryl-2-oxazolidinones in high yield with excellent regioselectivity (Du et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

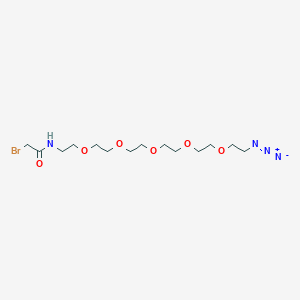

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFHNNLUORRKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoacetamido-PEG5-azide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.